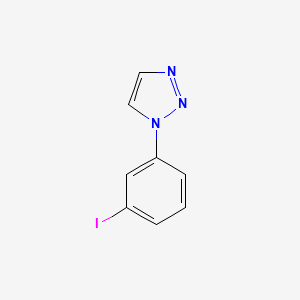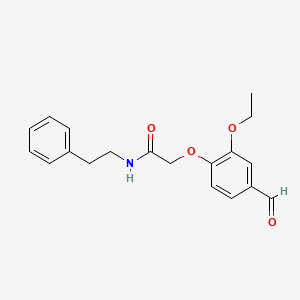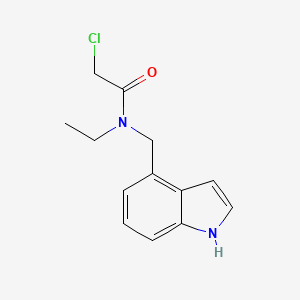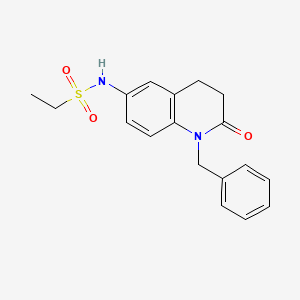![molecular formula C15H24N4O B2570062 N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide CAS No. 1258675-08-9](/img/structure/B2570062.png)
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of physiological effects.
Mecanismo De Acción
CCPA acts as an adenosine A1 receptor agonist, which activates the adenosine A1 receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. CCPA has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCPA in lab experiments is its high potency and specificity for the adenosine A1 receptor. This allows for precise targeting of this receptor and the investigation of its effects. However, one limitation of using CCPA is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of CCPA and its potential therapeutic applications. Another area of interest is the potential use of CCPA in the treatment of cancer and inflammatory diseases. Additional studies are needed to investigate the anti-tumor and anti-inflammatory properties of CCPA and its potential clinical applications. Finally, further research is needed to optimize the synthesis method of CCPA and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of N-propyl-N-(cyanomethyl)amine with 1-cyanocycloheptanecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure CCPA. This method has been optimized to produce high yields of CCPA with minimal impurities.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential pharmacological properties. It has been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCPA has also been shown to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[cyanomethyl(propyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-10-19(11-9-16)12-14(20)18-15(13-17)7-5-3-4-6-8-15/h2-8,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPBRAXGYPVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)CC(=O)NC1(CCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)
![8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2569985.png)


![1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2569989.png)


![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)
![N-[5-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2569998.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2569999.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2570001.png)
